molecular formula C9H7NO6 B2517938 2-(Carboxymethyl)-5-nitrobenzoic acid CAS No. 3898-66-6

2-(Carboxymethyl)-5-nitrobenzoic acid

Cat. No. B2517938
CAS RN: 3898-66-6
M. Wt: 225.156
InChI Key: QHIFWNXJOHQQTH-UHFFFAOYSA-N
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Description

2-(Carboxymethyl)-5-nitrobenzoic acid is a compound that is structurally related to various nitrobenzoic acids, which have been extensively studied due to their interesting chemical and physical properties. These compounds are characterized by the presence of a nitro group and a carboxylic acid group attached to a benzene ring, which significantly influence their reactivity and interaction with other molecules .

Synthesis Analysis

The synthesis of compounds related to this compound often involves the functionalization of the benzene ring with nitro and carboxylic acid groups. For example, 2-carbamoyl-4-nitrobenzoic acid is prepared through alkaline hydrolysis of 4-nitrophthalimide . Similarly, 2-nitro-5-thiocyanatobenzoic acid can be used as a reagent to convert thiol groups into S-cyano derivatives, indicating its potential as a synthetic intermediate .

Molecular Structure Analysis

The molecular structure of nitrobenzoic acids is characterized by the arrangement of nitro and carboxylic acid groups on the benzene ring. The crystal and molecular structures of these compounds, such as 2-amino-4-nitrobenzoic acid and its cocrystals, have been determined using X-ray diffraction methods. These structures reveal the presence of hydrogen bonding and other intermolecular interactions that influence the overall molecular conformation and stability . QTAIM analysis has also been used to quantify inter- and intramolecular interactions in crystalline 2-nitrobenzoic acid, providing insights into the nature of the bonds within the molecule .

Chemical Reactions Analysis

The reactivity of nitrobenzoic acids is influenced by the electron-withdrawing effects of the nitro group and the acidity of the carboxylic acid group. These groups can participate in various chemical reactions, such as the formation of S-cyano derivatives from thiocyanate compounds . Additionally, the carboxylic acid group can engage in hydrogen bonding, as seen in the formation of dimers and other supramolecular structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzoic acids are closely related to their molecular structure. The presence of strong electron-withdrawing groups like the nitro group affects the vibrational spectra of these molecules, as evidenced by IR, Raman, and NMR spectroscopy studies . The crystal structures of these acids also reveal various hydrogen bonding interactions, which can lead to the formation of supramolecular architectures and influence the compound's solubility and melting point . Thermal properties and solid-state voltammetry provide additional information on the stability and electrochemical behavior of these compounds .

Scientific Research Applications

Biochemical Applications

One of the primary applications of compounds closely related to 2-(Carboxymethyl)-5-nitrobenzoic acid is in the quantification and study of sulfhydryl groups in biological materials. For example, Ellman’s reagent (5,5'-dithiobis(2-nitrobenzoic acid) or DTNB) has been synthesized and shown to be useful for the determination of sulfhydryl groups, highlighting its significance in biochemistry for studying protein structure and function (Ellman, 1959). Furthermore, Ellman’s reagent has been widely used for the quantitation of thiols in peptides and proteins, which underscores the potential of structurally related compounds like this compound in similar biochemical assays (Aitken & Learmonth, 2009).

Organic Synthesis

Mechanism of Action

While the specific mechanism of action for 2-(Carboxymethyl)-5-nitrobenzoic acid is not available, carboxymethyl chitosan (CMCS), a similar compound, shows activity by inhibition of bacterial biofilms through aggregation mechanism and charge neutralization .

Safety and Hazards

While specific safety data for 2-(Carboxymethyl)-5-nitrobenzoic acid is not available, it’s generally recommended to avoid breathing mist, gas, or vapors of similar compounds. Contact with skin and eyes should be avoided, and personal protective equipment should be used .

Future Directions

Carboxymethyl compounds have potential applications in various fields due to their unique properties. They are being explored for use in drug delivery, tissue engineering, wound healing, and other biomedical applications .

properties

IUPAC Name

2-(carboxymethyl)-5-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO6/c11-8(12)3-5-1-2-6(10(15)16)4-7(5)9(13)14/h1-2,4H,3H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIFWNXJOHQQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3.0 g of 2-carboxymethyl-benzoic acid were dissolved in 16 ml of fuming nitric acid. 16 ml of ice water was added into the resulting solution after stirred at room temperature for 2 hr, then filtrated to obtain a precipitation, dried in vacuum to obtain 1.99 g of 5-nitro-2-carboxymethyl-benzoic acid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
16 mL
Type
reactant
Reaction Step Two

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